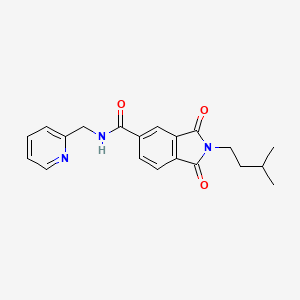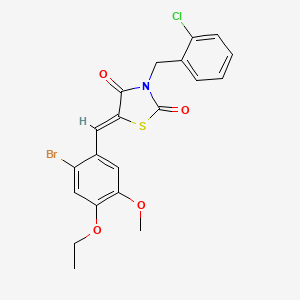![molecular formula C15H20N2O3 B4754627 3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]acrylamide](/img/structure/B4754627.png)
3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]acrylamide
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]acrylamide, also known as MDMA or ecstasy, is a synthetic psychoactive drug that is widely used for recreational purposes. It belongs to the class of phenethylamines and acts as a serotonin-norepinephrine-dopamine releasing agent. While MDMA is known for its euphoric and empathogenic effects, it has also been the subject of extensive scientific research due to its potential therapeutic applications.
Mécanisme D'action
3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]acrylamide acts primarily as a serotonin-norepinephrine-dopamine releasing agent, causing the release of these neurotransmitters into the synaptic cleft. This leads to increased levels of serotonin, norepinephrine, and dopamine in the brain, which are associated with feelings of euphoria, empathy, and sociability.
Biochemical and Physiological Effects
3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]acrylamide has a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of cortisol and prolactin, which are associated with stress and lactation, respectively. In addition, 3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]acrylamide has been shown to increase oxytocin levels, which is associated with social bonding and trust.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]acrylamide has several advantages and limitations for use in laboratory experiments. One advantage is its ability to induce a state of heightened empathy and sociability, which can be useful in studying social behavior and communication. However, 3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]acrylamide also has potential confounding effects on cognitive and emotional processes, which can make it difficult to interpret results. In addition, the use of 3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]acrylamide in laboratory experiments raises ethical concerns due to its potential for abuse and neurotoxicity.
Orientations Futures
There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]acrylamide. One area of interest is the development of safer and more effective methods for synthesizing 3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]acrylamide. Another area of interest is the exploration of 3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]acrylamide's potential therapeutic applications, particularly in the treatment of PTSD and anxiety disorders. Additionally, there is a need for further research on the long-term effects of 3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]acrylamide use, particularly with regards to neurotoxicity and cognitive function. Finally, research is needed to better understand the mechanisms underlying 3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]acrylamide's effects on social behavior and communication.
Applications De Recherche Scientifique
3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]acrylamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety disorders. Studies have shown that 3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]acrylamide-assisted psychotherapy can significantly reduce symptoms of PTSD and anxiety, with long-lasting effects. 3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]acrylamide has also been studied for its potential use in the treatment of depression, addiction, and end-of-life anxiety in terminally ill patients.
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-17(2)9-3-8-16-15(18)7-5-12-4-6-13-14(10-12)20-11-19-13/h4-7,10H,3,8-9,11H2,1-2H3,(H,16,18)/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYXJLQAQYUAFV-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C=CC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCNC(=O)/C=C/C1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]acrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4754549.png)
![1-ethyl-5-methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B4754556.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B4754571.png)
![4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzaldehyde](/img/structure/B4754578.png)
![methyl (5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4754581.png)
![3-(4-pyridinyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine](/img/structure/B4754587.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide](/img/structure/B4754597.png)
![5-methyl-4-[({5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}methylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B4754600.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-biphenylcarboxamide](/img/structure/B4754605.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-[2-(4-bromo-1H-pyrazol-1-yl)-1-methylethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4754617.png)
![2,3-dimethyl-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4754633.png)
